4-bromo-7-chloro-1H-benzimidazole
CAS No.: 1360945-34-1
Cat. No.: VC0344528
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360945-34-1 |
---|---|
Molecular Formula | C7H4BrClN2 |
Molecular Weight | 231.48g/mol |
IUPAC Name | 7-bromo-4-chloro-1H-benzimidazole |
Standard InChI | InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
Standard InChI Key | CEUQSGOBJMLVLX-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1Cl)N=CN2)Br |
Introduction
Chemical Properties and Structure
Molecular Characteristics
4-bromo-7-chloro-1H-benzimidazole possesses well-defined chemical properties that make it suitable for various research applications. The compound is characterized by the following parameters:
Property | Value |
---|---|
CAS Number | 1360945-34-1 |
Molecular Formula | C₇H₄BrClN₂ |
Molecular Weight | 231.48 g/mol |
IUPAC Name | 7-bromo-4-chloro-1H-benzimidazole |
Standard InChI | InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
Standard InChIKey | CEUQSGOBJMLVLX-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=C2C(=C1Cl)N=CN2)Br |
The compound is also referenced in various chemical databases, including PubChem where it is assigned the Compound ID (CID) 91971137 .
Structural Features
The structure of 4-bromo-7-chloro-1H-benzimidazole consists of a benzimidazole core with specific halogen substitutions. The benzimidazole framework features a benzene ring fused with an imidazole moiety, creating a bicyclic structure. The bromine atom is positioned at carbon-4, while the chlorine atom is at carbon-7 of the benzene portion . This halogenation pattern confers specific electronic and steric properties that influence the compound's reactivity, binding characteristics, and potential biological activities. The presence of these halogens typically enhances lipophilicity and may increase membrane permeability in biological systems, potentially contributing to its pharmacological profile.
Research Applications
Structure-Activity Relationship Studies
The unique substitution pattern of 4-bromo-7-chloro-1H-benzimidazole makes it valuable for structure-activity relationship studies. By comparing its properties and activities with other benzimidazole derivatives bearing different substitution patterns, researchers can gain insights into how specific structural features influence biological activity. Such studies are fundamental to rational drug design and can guide the development of more effective therapeutic agents .
Current Research Status
Comparison with Related Compounds
Research on structurally similar benzimidazole derivatives provides valuable context for understanding 4-bromo-7-chloro-1H-benzimidazole. Studies on polyhalogenated benzimidazoles, such as 4,5,6,7-tetrachloro-1H-benzimidazole derivatives and 4,5,6,7-tetrabromo-1H-benzimidazole derivatives, have demonstrated varying degrees of efficacy against parasites like Acanthamoeba castellanii . For instance, 4,5,6,7-tetrachloro-1-propyl-1H-benzimidazole and 4,5,6,7-tetrachloro-1-ethyl-1H-benzimidazole have shown promising activity against both trophozoites and cysts of this parasite . These findings suggest potential applications for 4-bromo-7-chloro-1H-benzimidazole in antiparasitic research, though direct comparisons would require specific testing.
Future Research Directions
Expanded Biological Testing
Future research on 4-bromo-7-chloro-1H-benzimidazole should encompass comprehensive biological screening to fully characterize its activity profile. This testing could include:
-
Antiparasitic assays against various protozoans, helminths, and other parasites.
-
Antimicrobial screening against bacterial and fungal pathogens.
-
Cytotoxicity testing against mammalian cell lines to evaluate safety profiles.
-
Mechanistic studies to determine the molecular targets and mode of action.
Such systematic evaluation would provide a more complete understanding of the compound's potential applications and limitations.
Structural Modifications
The 4-bromo-7-chloro-1H-benzimidazole scaffold offers numerous opportunities for structural modification to enhance or modulate its properties. Potential modifications include:
-
Alkylation of the N-1 position, which has shown promise in enhancing the activity of related compounds against protozoa like Acanthamoeba castellanii .
-
Introduction of additional functional groups to improve solubility, stability, or target selectivity.
-
Development of hybrid molecules incorporating the 4-bromo-7-chloro-1H-benzimidazole moiety with other bioactive scaffolds.
-
Exploration of isosteric replacements for the halogen atoms to modulate electronic properties and biological activity .
These structural explorations could lead to more potent and selective compounds with improved pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume